6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one
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Overview
Description
6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core substituted with bromine, chlorine, and methoxy groups, which may influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis often begins with a suitable quinazolinone precursor.
Bromination: Introduction of the bromine atom at the 6-position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Chlorine can be introduced at the 2-position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methoxylation: The methoxy group at the 7-position can be introduced using methanol in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the bromine or chlorine positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine, chlorine, and methoxy groups may influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloroquinazolin-4(3H)-one: Lacks the methoxy group.
7-Methoxyquinazolin-4(3H)-one: Lacks the bromine and chlorine substituents.
2-Chloro-7-methoxyquinazolin-4(3H)-one: Lacks the bromine substituent.
Uniqueness
6-Bromo-2-chloro-7-methoxyquinazolin-4(3H)-one is unique due to the specific combination of bromine, chlorine, and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H6BrClN2O2 |
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Molecular Weight |
289.51 g/mol |
IUPAC Name |
6-bromo-2-chloro-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-7-3-6-4(2-5(7)10)8(14)13-9(11)12-6/h2-3H,1H3,(H,12,13,14) |
InChI Key |
TXRUOXWJQLJGRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(NC2=O)Cl)Br |
Origin of Product |
United States |
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